molecular formula C10H15N3O B1400718 [1-(Pyrazin-2-yl)piperidin-2-yl]methanol CAS No. 1248810-04-9

[1-(Pyrazin-2-yl)piperidin-2-yl]methanol

Cat. No.: B1400718
CAS No.: 1248810-04-9
M. Wt: 193.25 g/mol
InChI Key: MGZMAGBNGGVFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of [1-(Pyrazin-2-yl)piperidin-2-yl]methanol

This compound is a heterocyclic compound characterized by a pyrazine ring fused to a piperidine scaffold, with a hydroxymethyl group at the 2-position of the piperidine moiety (Figure 1). Its molecular formula is C₁₀H₁₅N₃O , with a molecular weight of 193.25 g/mol . The pyrazine ring (C₄H₄N₂) contributes aromaticity and electron-deficient properties, while the piperidine ring (C₅H₁₁N) introduces conformational flexibility. The hydroxymethyl group (-CH₂OH) enhances polarity, facilitating hydrogen-bonding interactions.

Table 1: Key molecular properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
SMILES OCC1CCCCN1c1cnccn1
Boiling Point 360.1 ± 22.0 °C (predicted)
Density 1.2 ± 0.1 g/cm³

Historical Context and Discovery

The compound emerged during the early 2010s as part of efforts to optimize pyrazine-piperidine hybrids for pharmaceutical applications. Initial synthetic routes involved nucleophilic substitution reactions between pyrazine derivatives and piperidine precursors. For example, reductive amination of 2-pyrazinecarboxaldehyde with piperidin-2-ylmethanol derivatives was reported as a key step. Advances in catalytic methods, such as palladium-mediated cross-coupling, later improved yields and selectivity.

Significance in Heterocyclic Chemistry

Pyrazine and piperidine motifs are pivotal in medicinal chemistry due to their prevalence in bioactive molecules. The pyrazine ring’s electron-deficient nature enables π-π stacking with aromatic residues in enzyme active sites, while the piperidine moiety’s flexibility supports conformational adaptation to biological targets. This compound serves as a versatile intermediate in synthesizing kinase inhibitors and receptor modulators, leveraging its dual heterocyclic framework.

Scope and Objectives of the Research

This article aims to:

  • Elucidate synthetic methodologies for this compound.
  • Analyze its structural and electronic properties through computational and experimental data.
  • Explore applications in drug discovery and materials science.
  • Identify gaps in current research, such as scalability of synthesis and understudied biological targets.

Properties

IUPAC Name

(1-pyrazin-2-ylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-3-1-2-6-13(9)10-7-11-4-5-12-10/h4-5,7,9,14H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZMAGBNGGVFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrazin-2-yl)piperidin-2-yl]methanol typically involves the reaction of pyrazine derivatives with piperidine derivatives under controlled conditions. One common method involves the nucleophilic addition of a pyrazine derivative to a piperidine derivative, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Pyrazin-2-yl)piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, often using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where functional groups on the pyrazine or piperidine rings are replaced by other groups. Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogens, nucleophiles, in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted pyrazine or piperidine compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of [1-(Pyrazin-2-yl)piperidin-2-yl]methanol as an inhibitor of various kinases involved in cancer progression. For instance, compounds similar to this compound have been shown to inhibit Checkpoint Kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA damage response. The inhibition of CHK1 can sensitize cancer cells to chemotherapy and improve treatment outcomes for various malignancies, including breast and lung cancers .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that derivatives of this compound exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Modifications to the piperidine ring or the pyrazine moiety can significantly impact the compound's potency and selectivity. For example, substituents on the pyrazine ring have been shown to enhance binding affinity to target proteins, leading to improved therapeutic efficacy .

Modification Effect on Activity
Methyl substitutionIncreased potency against cancer cells
Fluoro group additionEnhanced antimicrobial activity
Hydroxyl group presenceImproved solubility and bioavailability

Clinical Trials

A recent clinical trial assessed the efficacy of a compound closely related to this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 45% of participants, with manageable side effects. These findings support further development and optimization of this compound for oncological applications .

In Vivo Studies

In vivo studies using animal models have demonstrated that this compound can effectively reduce tumor growth when administered alongside traditional chemotherapeutic agents. The combination therapy showed synergistic effects, leading to enhanced efficacy compared to monotherapy .

Mechanism of Action

The mechanism of action of [1-(Pyrazin-2-yl)piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine-Pyrazine Derivatives

(a) Positional Isomers:
  • [1-(Pyrazin-2-yl)piperidin-4-yl]methanol (CAS: 1249377-81-8): Differs in the position of the hydroxymethyl group (piperidin-4-yl vs. 2-yl). Molecular formula: C₁₀H₁₄N₃O (MW: 192.24 g/mol). The 4-position substitution may alter steric hindrance and binding affinity compared to the 2-yl analog .
(b) Halogen-Substituted Analogs:
  • (1-(6-Chloropyridazin-3-yl)piperidin-2-yl)methanol (CAS: 785719-33-7): Replaces pyrazine with a chloropyridazine ring. Molecular formula: C₁₀H₁₄ClN₃O (MW: 227.70 g/mol).

Piperidine Derivatives with Heterocyclic Substituents

(a) Quinazoline-Based Analogs:
  • (1-(4-((4-Methoxybenzyl)amino)quinazolin-2-yl)piperidin-2-yl)methanol (9c): Features a quinazoline core instead of pyrazine. Molecular formula: C₂₃H₂₇N₅O₂ (MW: 405.50 g/mol). The extended aromatic system (quinazoline) may enhance DNA intercalation properties, relevant in anticancer research .
(b) Benzyl-Substituted Analogs:
  • (1-(4-Methylbenzyl)piperidin-2-yl)methanol (CAS: 1251236-70-0): Substitutes pyrazine with a 4-methylbenzyl group. Molecular formula: C₁₄H₂₁NO (MW: 219.32 g/mol). The hydrophobic benzyl group could improve membrane permeability but reduce water solubility .

Ethanol vs. Methanol Substituents

  • 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]piperazin-2-yl}ethanol (CAS: MFCD17012620): Contains an ethanol group instead of methanol and a piperazine ring. Molecular formula: C₁₃H₁₈ClFN₂O (MW: 284.75 g/mol). The ethanol moiety and piperazine scaffold are associated with serotonin receptor modulation .

Key Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent Modifications Molecular Formula MW (g/mol) Key Applications References
[1-(Pyrazin-2-yl)piperidin-2-yl]methanol Piperidine-Pyrazine Pyrazine at 1-position; MeOH at 2 C₁₀H₁₄N₃O 192.24 Kinase inhibitor research
[1-(6-Chloropyridazin-3-yl)piperidin-2-yl]methanol Piperidine-Pyridazine Chloropyridazine at 1-position C₁₀H₁₄ClN₃O 227.70 Electrophilic intermediate
(1-(4-Methylbenzyl)piperidin-2-yl)methanol Piperidine-Benzyl 4-Methylbenzyl at 1-position C₁₄H₂₁NO 219.32 Lipophilic scaffold development
2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]piperazin-2-yl}ethanol Piperazine-Ethanol Ethanol at 2-position; halogenated aryl C₁₃H₁₈ClFN₂O 284.75 Serotonin receptor modulation

Biological Activity

[1-(Pyrazin-2-yl)piperidin-2-yl]methanol is a novel compound characterized by its unique structural features, including a pyrazine ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H15N3O\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}

This structure includes:

  • A pyrazine ring , which enhances its interaction with biological targets.
  • A piperidine moiety , contributing to its pharmacological properties.
  • A hydroxymethyl group , which can participate in hydrogen bonding, facilitating interactions within biological systems.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group and the pyrazine ring are crucial for binding to these targets, leading to modulation of their activity. Potential pathways affected include:

  • Inhibition of enzyme activity
  • Disruption of cellular processes
  • Modulation of signaling pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies on related pyrazine compounds have shown promising activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma cruzi .

CompoundMIC (μg/mL)Pathogen
This compoundTBDTBD
Nitroimidazopyrazinones0.006–0.024M. tuberculosis
5-cyclopropylpyrazinone0.001–0.1T. brucei

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity as well. Previous studies have demonstrated that similar pyrazine derivatives possess effective activity against parasites responsible for diseases such as Chagas disease and leishmaniasis .

Study 1: Antitubercular Activity

In a study evaluating a series of nitroimidazopyrazinones, compounds structurally related to this compound were screened for antitubercular activity. The results indicated that modifications in the side chains could enhance solubility and potency against M. tuberculosis strains under hypoxic conditions .

Study 2: Cytotoxic Effects

A study focused on the cytotoxic effects of pyrazine compounds on human cancer cell lines revealed that certain derivatives exhibited significant growth inhibition at low concentrations (e.g., 0.01 µM) . The findings suggest that this compound may also possess similar cytotoxic properties.

Q & A

Q. What are the established synthetic routes for [1-(Pyrazin-2-yl)piperidin-2-yl]methanol, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the piperidine-pyrazine core via nucleophilic substitution or condensation reactions, using reagents like 2-chloropyrazine and piperidinemethanol derivatives under reflux in ethanol or DMF .
  • Step 2: Functionalization of the piperidine ring with a hydroxymethyl group, often achieved through reduction (e.g., NaBH₄) or Grignard reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical for isolating the compound with >95% purity .
    Key conditions include temperature control (60–100°C), anhydrous solvents, and inert atmospheres to prevent oxidation of the hydroxymethyl group .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the piperidine ring conformation and pyrazine substitution patterns. Key signals include the hydroxymethyl proton (δ 3.4–3.8 ppm) and pyrazine aromatic protons (δ 8.2–8.6 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅N₃O: 206.1294) and fragmentation patterns .
  • IR Spectroscopy: Identifies hydroxyl (O–H stretch: 3200–3400 cm⁻¹) and C–N (1250–1350 cm⁻¹) functional groups .
  • X-ray Crystallography: Resolves bond angles and torsional strain in the piperidine-pyrazine system, critical for understanding reactivity .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Kinase Inhibition Assays: Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to quinoxaline-based kinase inhibitors .
  • Cytotoxicity Screening: Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Solubility and Stability: Measure logP (HPLC) and thermal stability (TGA/DSC) to guide formulation studies .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production of this compound?

Methodological Answer:

  • Catalyst Screening: Test palladium or copper catalysts for coupling steps to reduce side reactions .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) to enhance reaction rates while minimizing decomposition .
  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point variability)?

Methodological Answer:

  • Purity Assessment: Perform HPLC-UV/ELSD to detect impurities (e.g., unreacted pyrazine intermediates) that alter melting points .
  • Polymorphism Studies: Conduct differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
  • Reproducibility Protocols: Standardize drying conditions (vacuum vs. ambient) and solvent traces (e.g., residual ethanol) .

Q. What experimental strategies are effective for elucidating its mechanism of action in kinase inhibition?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets of kinases (e.g., EGFR) .
  • Kinase Profiling Panels: Screen against a panel of 100+ kinases (Eurofins) to identify selectivity profiles .
  • Mutagenesis Studies: Engineer kinase mutants (e.g., T790M EGFR) to validate binding site residues via SPR or ITC .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the pyrazine ring (e.g., Cl, F, CH₃) or piperidine’s hydroxymethyl group (e.g., esterification) .
  • Biological Testing: Compare IC₅₀ values in kinase assays to correlate substituent electronic effects (Hammett σ values) with potency .
  • 3D-QSAR Modeling: Apply CoMFA or CoMSIA to predict activity of untested analogs .

Q. What computational approaches are suitable for predicting off-target interactions or toxicity?

Methodological Answer:

  • Pharmacophore Modeling: Use PharmaGist or MOE to identify overlap with known toxicophores (e.g., hERG channel inhibitors) .
  • ADMET Prediction: Employ SwissADME or ADMETLab to estimate permeability (Caco-2), hepatic metabolism (CYP450), and Ames test outcomes .
  • Molecular Dynamics (MD): Simulate binding to serum proteins (e.g., albumin) to predict pharmacokinetic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Pyrazin-2-yl)piperidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Pyrazin-2-yl)piperidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.